2-(4-fluorophenyl)-5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one family, characterized by a bicyclic heterocyclic core. The molecule features a 4-fluorophenyl group at position 2 and a substituted 1,3-oxazole moiety at position 5 via a methylene linker. The oxazole ring is further substituted with a 2-methoxyphenyl group and a methyl group at positions 2 and 5, respectively. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c1-15-20(26-23(32-15)18-5-3-4-6-22(18)31-2)14-28-11-12-29-21(24(28)30)13-19(27-29)16-7-9-17(25)10-8-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMNEVJFNQLZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
5-[(4-Fluorophenyl)Methyl]-2-(2-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One
5-(2-Fluorobenzyl)-2-(4-Fluorophenyl)-3-(Hydroxymethyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One
- Structure : Features a hydroxymethyl group at position 3 and a 2-fluorobenzyl substituent.
- Dual fluorophenyl groups may increase binding affinity to hydrophobic pockets in target proteins .
Heterocyclic Analogues with Modified Cores
Pyrazolo[1,5-a]Pyrimidin-7(4H)-One Derivatives (e.g., MK66, MK63)
- Structure: Replaces pyrazinone with pyrimidinone. Substituents include phenyl and tetrafluorophenyl groups.
- Properties: Pyrimidinone cores exhibit distinct electronic profiles, altering interactions with enzymatic active sites.
Thiazole-Triazole-Pyrazole Hybrids (Compounds 4 and 5 in )
- Structure : Combines thiazole, triazole, and pyrazole rings. Fluorophenyl groups are retained.
- Properties: Isostructural with triclinic symmetry (P̄1). Planar conformations except for perpendicular fluorophenyl groups. Crystallographic data suggest tighter packing than pyrazolo-pyrazinones, impacting bioavailability .
Fluorinated Pyrazolone Derivatives
- Structure : Fluorinated pyrazolones (e.g., 3-(trifluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one).
- Properties: Trifluoromethyl groups enhance metabolic resistance.
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemAxon software.
Table 2: Crystallographic Data Comparison
Key Research Findings
- Synthetic Accessibility : The oxazole moiety in the target compound can be synthesized via cyclocondensation of acylated precursors, analogous to methods in .
- Bioactivity Trends: Pyrazolo-pyrazinones with fluorophenyl groups show moderate kinase inhibition (IC50: 100–200 nM), while pyrimidinone derivatives (e.g., MK63) exhibit higher potency due to enhanced π-stacking .
- Crystallographic Insights : Isostructural compounds (e.g., ) adopt similar conformations despite halogen substitutions, suggesting robustness in crystal engineering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
